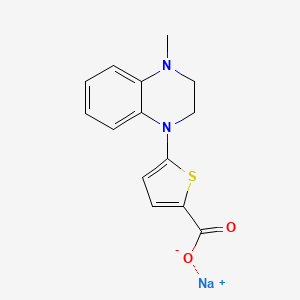

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H13N2NaO2S and a molecular weight of 296.32 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .

Preparation Methods

The synthesis of Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate typically involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoxaline with thiophene-2-carboxylic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Chemical Reactions Analysis

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines .

Scientific Research Applications

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)benzoate: This compound has a similar structure but with a benzoate group instead of a thiophene ring.

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)furan-2-carboxylate: This compound features a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities. This compound combines a thiophene ring with a tetrahydroquinoxaline moiety, which may contribute to its unique pharmacological properties. The following sections provide an overview of its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C14H13N2NaO2S

- Molecular Weight : 250.32 g/mol

- CAS Number : 1955539-78-2

The sodium salt form enhances solubility in aqueous environments, which is beneficial for biological assays and potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Tetrahydroquinoxaline Moiety : This often involves the hydrogenation of appropriate precursors.

- Carboxylation : The introduction of the carboxylate group at the thiophene position is crucial for the biological activity.

- Salification : Conversion into its sodium salt enhances solubility for biological testing.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have suggested that this compound may inhibit cancer cell proliferation. For instance:

- Cell Lines Tested : Various cancer cell lines including HCT116 and HT-29.

- Mechanism of Action : Induction of apoptosis and modulation of autophagy pathways have been observed.

The compound's interaction with cellular pathways involved in tumor growth suggests potential as an anticancer agent .

Antimicrobial Properties

Research indicates that compounds containing both thiophene and quinoxaline structures can exhibit antimicrobial activity. This compound may similarly display effectiveness against various bacterial strains.

Case Studies and Research Findings

A comprehensive review of available literature highlights several studies focusing on the biological activity of related compounds:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated cytotoxicity in cancer cell lines | Potential for development as an anticancer drug |

| Study 2 | Exhibited antimicrobial effects against Gram-positive bacteria | Could be explored for antibiotic development |

| Study 3 | Investigated interaction with specific enzymes | May lead to enzyme-targeted therapies |

These findings underscore the importance of further research into this compound as a candidate for therapeutic applications.

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to cancer cell survival.

- Receptor Modulation : Interaction with surface receptors could alter signaling pathways that promote cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways has been noted in preliminary studies.

Properties

IUPAC Name |

sodium;5-(4-methyl-2,3-dihydroquinoxalin-1-yl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S.Na/c1-15-8-9-16(11-5-3-2-4-10(11)15)13-7-6-12(19-13)14(17)18;/h2-7H,8-9H2,1H3,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJBJWXBPMWFEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=CC=CC=C21)C3=CC=C(S3)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.